6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13265013
InChI: InChI=1S/C17H19NO3S2/c1-12-6-8-13(9-7-12)11-14-16(21)18(17(22)23-14)10-4-2-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3,(H,19,20)/b14-11+
SMILES: CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Molecular Formula: C17H19NO3S2
Molecular Weight: 349.5 g/mol

6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

CAS No.:

Cat. No.: VC13265013

Molecular Formula: C17H19NO3S2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid -

Specification

Molecular Formula C17H19NO3S2
Molecular Weight 349.5 g/mol
IUPAC Name 6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Standard InChI InChI=1S/C17H19NO3S2/c1-12-6-8-13(9-7-12)11-14-16(21)18(17(22)23-14)10-4-2-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3,(H,19,20)/b14-11+
Standard InChI Key ZIYCXWQWXZKZBN-SDNWHVSQSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O
SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Introduction

The compound 6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic molecule belonging to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and applications in medicinal chemistry, particularly due to their structural features that may exhibit pharmacological effects.

Synthesis and Preparation

The synthesis of thiazolidine derivatives typically involves multi-step pathways. For compounds like 6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, synthesis might involve:

  • Starting Materials: Common starting materials include aldehydes and thiourea derivatives.

  • Reaction Conditions: Reactions often require bases (e.g., sodium hydroxide) and solvents (e.g., ethanol or methanol) under controlled temperatures.

  • Purification Techniques: Techniques like recrystallization or chromatography are used to purify the final product.

Biological Activities and Applications

While specific biological data for 6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is not available, thiazolidines in general have been explored for their potential in medicinal chemistry:

  • Pharmacological Effects: Thiazolidines can exhibit anti-inflammatory, antibacterial, and antiviral activities depending on their structure.

  • Drug Development: The presence of functional groups in thiazolidines makes them candidates for drug development, particularly in targeting specific biological pathways.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on:

  • Synthetic Optimization: Improving synthesis efficiency and yield.

  • Biological Evaluation: Assessing its pharmacological activities through in vitro and in vivo studies.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

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